molecular formula C11H13ClO2 B1423972 3-Chloro-2-ethoxy-5-ethylbenzaldehyde CAS No. 883521-52-6

3-Chloro-2-ethoxy-5-ethylbenzaldehyde

Cat. No.: B1423972
CAS No.: 883521-52-6
M. Wt: 212.67 g/mol
InChI Key: ZNDXQXGRWNZXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-ethoxy-5-ethylbenzaldehyde is a substituted benzaldehyde derivative characterized by a chloro group at position 3, an ethoxy group at position 2, and an ethyl group at position 5 on the aromatic ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing and directing substituents, which influence reactivity in coupling, halogenation, and oxidation reactions.

Properties

IUPAC Name

3-chloro-2-ethoxy-5-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-8-5-9(7-13)11(14-4-2)10(12)6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDXQXGRWNZXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 3-Chloro-2-ethoxy-5-ethylbenzaldehyde exerts its effects depends on its chemical structure and the nature of its interactions with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The ethoxy and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3-Chlorobenzaldehyde (CAS 587-04-2)
  • Structure : A simpler analog lacking the ethoxy and ethyl groups.
  • Reactivity : The absence of alkoxy and alkyl groups reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution (NAS) compared to 3-Chloro-2-ethoxy-5-ethylbenzaldehyde.
  • Applications : Primarily used as an intermediate in dyes and fragrances. Safety data () indicate acute toxicity (skin/eye irritation), which may differ from the target compound due to reduced substituent complexity .
5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)
  • Structure : Features a hydroxyl (-OH) and methyl (-CH₃) group instead of ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃).
  • Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing stability under acidic conditions. In contrast, the ethoxy group in the target compound improves lipophilicity and metabolic stability .
  • Synthetic Utility: Used in coordination chemistry and catalysis, as noted in for metal-ligand complexes .
3-Chloro-5-(trifluoromethyl)benzaldehyde
  • Structure : Substituted with a trifluoromethyl (-CF₃) group at position 5 ().
  • Reactivity : The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the para position. This contrasts with the ethyl group in the target compound, which is electron-donating and may direct reactions to meta positions.
  • Applications : Valued in medicinal chemistry for enhancing bioavailability and resistance to enzymatic degradation .

Physical and Chemical Properties

Property This compound* 3-Chlorobenzaldehyde 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Molecular Weight ~212.67 g/mol (estimated) 140.57 g/mol 184.62 g/mol
Boiling Point >200°C (predicted) 213–215°C () Not reported
Solubility Low in water; soluble in organic solvents Slightly soluble in water Moderate in polar solvents (e.g., ethanol)
Stability Stable under inert conditions Sensitive to oxidation Prone to dimerization in acidic media

Biological Activity

3-Chloro-2-ethoxy-5-ethylbenzaldehyde is an organic compound with potential biological activities that have gained attention in recent research. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H15ClO2. Its structure features a benzaldehyde moiety substituted with an ethoxy group and an ethyl group, along with a chlorine atom. These functional groups are crucial for its biological activity.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on derivatives of benzaldehyde indicated that compounds with similar structures had notable antibacterial effects.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-Chloro-4-methylbenzaldehydeStaphylococcus aureus16 µg/mL
4-EthylbenzaldehydePseudomonas aeruginosa64 µg/mL

The MIC values demonstrate that this compound is effective against E. coli, suggesting its potential use as a therapeutic agent in treating bacterial infections .

2. Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. For instance, a study on benzaldehyde derivatives reported that certain compounds inhibited the proliferation of cancer cell lines.

Case Study:
A research article assessed the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that this compound reduced cell viability significantly at concentrations above 50 µM, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-745
BenzaldehydeMCF-780
4-MethylbenzaldehydeA54960

The IC50 value for the compound suggests it is more potent than some traditional treatments, warranting further investigation into its mechanisms of action .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. In a study examining various aldehydes, it was found that derivatives with halogen substitutions exhibited reduced levels of pro-inflammatory cytokines.

Research Findings:
In vivo experiments using carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a significant reduction in swelling compared to the control group. The compound's ability to inhibit cyclooxygenase (COX) enzymes was also noted, which is a critical pathway in inflammation .

Table 3: Anti-inflammatory Activity

CompoundModelResult
This compoundCarrageenan-induced edemaReduced swelling by 40%
IndomethacinCarrageenan-induced edemaReduced swelling by 60%

The results indicate that while the compound is effective, it may not be as potent as established anti-inflammatory drugs like indomethacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-ethoxy-5-ethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-ethoxy-5-ethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.